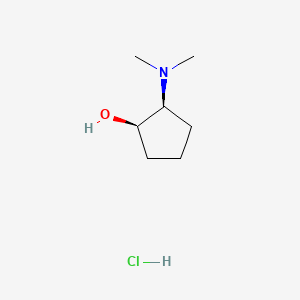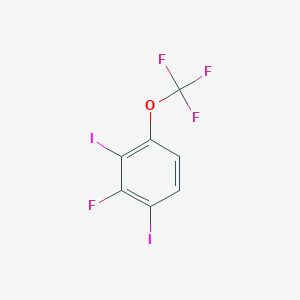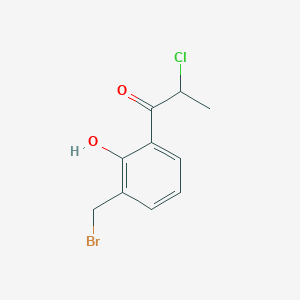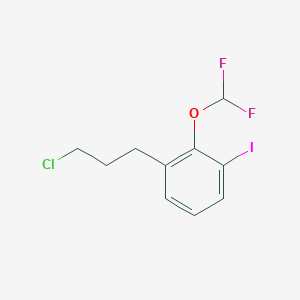
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the intermediate compounds, such as 1-(3-chloropropyl)-2-(difluoromethoxy)benzene, and then introduce the iodine atom through halogenation reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions can produce compounds with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the chloropropyl, difluoromethoxy, and iodine groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
Uniqueness
Compared to similar compounds, 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H10ClF2IO |
|---|---|
Poids moléculaire |
346.54 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-6-2-4-7-3-1-5-8(14)9(7)15-10(12)13/h1,3,5,10H,2,4,6H2 |
Clé InChI |
ZMATYCZIIVTKAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)OC(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


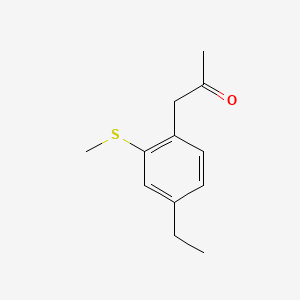

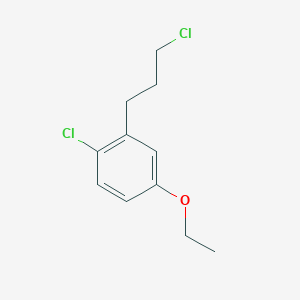
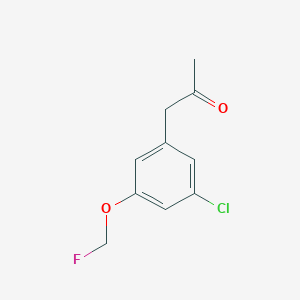

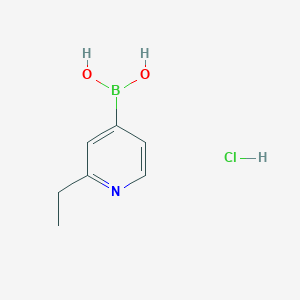

![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)
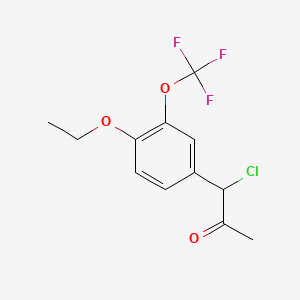
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
